N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide
Description
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and an ethanesulfonamide group
Properties
IUPAC Name |
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-20(17,18)14-12-3-6-15(7-4-12)13(16)9-11-5-8-19-10-11/h5,8,10,12,14H,2-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUSZQKBBMIDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C(=O)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-3-yl acetic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with piperidine to form the N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl] intermediate. Finally, this intermediate is treated with ethanesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanesulfonamide derivatives.
Scientific Research Applications
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets. The furan ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The ethanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(furan-2-yl)acetyl]piperidin-4-yl]ethanesulfonamide
- N-[1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide
- N-[1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide
Uniqueness
N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The combination of the furan ring, piperidine ring, and ethanesulfonamide group provides a distinct chemical profile that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
